molecular formula C5H2ClN3S B13704740 2-Chloro-4-isothiocyanatopyrimidine

2-Chloro-4-isothiocyanatopyrimidine

Cat. No.: B13704740
M. Wt: 171.61 g/mol
InChI Key: SHTBRRQLVJKHPR-UHFFFAOYSA-N
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Description

2-Chloro-4-isothiocyanatopyrimidine is a halogenated pyrimidine derivative featuring a chloro substituent at the 2-position and an isothiocyanate (-NCS) group at the 4-position. The isothiocyanate group confers high electrophilicity, making the compound reactive toward nucleophiles such as amines and thiols. This reactivity is exploited in organic synthesis, particularly in the preparation of thiourea-linked pharmaceuticals, agrochemicals, and polymers.

Properties

Molecular Formula

C5H2ClN3S

Molecular Weight

171.61 g/mol

IUPAC Name

2-chloro-4-isothiocyanatopyrimidine

InChI

InChI=1S/C5H2ClN3S/c6-5-7-2-1-4(9-5)8-3-10/h1-2H

InChI Key

SHTBRRQLVJKHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N=C=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isothiocyanatopyrimidine typically involves the reaction of 2-chloropyrimidine with thiophosgene or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group. The reaction conditions often include moderate heating and the use of an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isothiocyanatopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-4-isothiocyanatopyrimidine involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound has been shown to bind to DNA through intercalation and groove binding, affecting the replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

2-Chloro-4-isothiocyanatopyrimidine
  • Substituents : Chloro (C2), isothiocyanate (C4).
  • Reactivity : The -NCS group participates in nucleophilic addition, enabling conjugation with biomolecules (e.g., peptides) or polymers.
5-Bromo-2-chloropyrimidin-4-amine ()
  • Substituents : Bromo (C5), chloro (C2), amine (C4).
  • Reactivity: The amine group (-NH₂) at C4 facilitates hydrogen bonding and serves as a site for further functionalization (e.g., acylation).
6-Chloro-4-hydroxypyrimidine ()
  • Substituents : Chloro (C6), hydroxyl (C4).
  • Reactivity : The hydroxyl (-OH) group can act as a leaving group under acidic or activating conditions. Chloro at C6 may direct electrophilic substitution to the 2- or 5-positions.

Physical Properties and Crystallography

Compound Melting Point (K) Structural Features Reference
This compound Not reported Predicted planar pyrimidine ring; -NCS group may disrupt H-bonding networks. Inferred
5-Bromo-2-chloropyrimidin-4-amine 460–461 Planar pyrimidine ring (RMS deviation: 0.087 Å); N–H∙∙∙N H-bonds form 2D networks.
6-Chloro-4-hydroxypyrimidine Not reported Hydroxyl group likely participates in H-bonding; chloro at C6 may influence packing.

Key Research Findings and Trends

Electronic Effects: Chloro at C2 (in this compound) vs. C6 (in 6-Chloro-4-hydroxypyrimidine) alters electron distribution. The C2 chloro likely deactivates the ring toward electrophilic substitution compared to C6.

Hydrogen Bonding :

  • 5-Bromo-2-chloropyrimidin-4-amine forms robust 2D networks via N–H∙∙∙N bonds, enhancing crystallinity. In contrast, the -NCS group in this compound may favor S∙∙∙H interactions but with weaker directional bonding.

Synthetic Utility :

  • This compound’s -NCS group is superior for click chemistry compared to -NH₂ or -OH, enabling rapid bioconjugation.

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